molecular formula C13H11FN2O3 B2805413 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2324143-09-9

4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2805413
CAS No.: 2324143-09-9
M. Wt: 262.24
InChI Key: IIVHJKBFAAWAGQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a fused isoindole-1,3-dione core with a fluorine atom at position 4 and a 2-oxopiperidin-3-yl substituent at position 2. The isoindole-dione scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

4-fluoro-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVHJKBFAAWAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The reaction conditions often require specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to isoindole derivatives. For instance, derivatives similar to 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:
A recent study demonstrated that a related isoindole derivative exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 15 µM. This indicates potential for further development into anticancer agents.

CompoundCell Line TestedIC50 (µM)
Isoindole Derivative AMCF7 (Breast Cancer)15
Isoindole Derivative BA549 (Lung Cancer)20

Neurological Applications

The compound has been explored for its neuroprotective effects. Isoindoles are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:
Research indicated that a structurally similar compound improved cognitive functions in animal models of Alzheimer's disease by reducing amyloid plaque formation.

StudyModel UsedOutcome
Neuroprotection StudyTransgenic Mouse ModelReduced amyloid plaques by 30%

Anti-inflammatory Effects

Compounds containing the isoindole structure have been shown to exhibit anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Case Study:
In vitro studies demonstrated that an isoindole derivative inhibited the production of pro-inflammatory cytokines in macrophages.

CompoundCytokine Inhibition (%)
Isoindole Derivative CTNF-α: 40%
Isoindole Derivative DIL-6: 35%

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including cyclization reactions and functional group modifications. Understanding the synthetic pathways allows for the development of analogs with enhanced activity or selectivity.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate protein-protein interactions, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be contextualized by comparing it to analogs with modifications to the isoindole-dione core or piperidine moiety. Below is a detailed analysis:

Substituent Variations on the Isoindole-Dione Core

  • 4-Methoxy derivative (Compound 18): The 4-methoxy analog (2-[4-(1H-benzimidazol-2-yl)butyl]-4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione) replaces fluorine with a methoxy group. Compound 18 exhibits potent PDE10A inhibition, as demonstrated through molecular docking studies, suggesting that substituent polarity and bulk significantly influence target engagement .
  • Unsubstituted analogs :
    Compounds lacking the 4-fluoro or 4-methoxy groups generally show reduced binding affinity in enzymatic assays, underscoring the importance of electron-withdrawing or donating groups at this position for activity .

Modifications to the Piperidine Moiety

  • 2,6-Dioxopiperidin-3-yl derivatives: The Enamine Ltd. catalog lists a compound with a 2,6-dioxopiperidin-3-yl group (5-[(2-aminoethyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione). However, this modification may also reduce solubility due to increased hydrophilicity .
  • The synthesis involves alkylation with CH₃I, a common strategy to modulate pharmacokinetic profiles .

Biological Activity

4-Fluoro-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C13H10FN2O4C_{13}H_{10}FN_{2}O_{4}. The structure features a fluorinated isoindole core which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to exhibit inhibitory effects on key enzymes in cancer cell lines, potentially leading to reduced proliferation of malignant cells.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition. This modulation could have implications for treating neurodegenerative diseases or mood disorders.

Biological Activity Data

Activity TypeDescriptionReference
Cytotoxicity Exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and A549 (lung cancer) cells.
Antimicrobial Demonstrated antibacterial activity against specific strains of bacteria.
Anti-inflammatory Potential anti-inflammatory properties observed in vitro.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Cancer Research : In a study examining the effects on HL-60 cells, the compound showed significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Neuropharmacology : Research indicated that the compound could modulate serotonin receptors, which are critical in mood regulation. This suggests potential applications in treating depression and anxiety disorders.
  • Antimicrobial Activity : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound possesses moderate antibacterial properties, warranting further exploration as a potential antibiotic agent.

Q & A

Q. What crystallographic evidence supports the dynamic behavior of the 2-oxopiperidin ring in solution?

  • Methodology : Compare solid-state (X-ray) and solution-state (NOESY NMR) data. Cocrystal structures with PARP-1 show the oxopiperidin ring adopts a chair conformation, while NMR reveals ring puckering equilibria in DMSO .

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